3-Bromo-2,6-difluorobenzenesulfonyl chloride
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Overview
Description
3-Bromo-2,6-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. This compound is known for its electrophilic properties, making it a valuable reagent in various synthetic applications in organic chemistry. It is characterized by the presence of bromine, fluorine, and sulfonyl chloride groups attached to a benzene ring, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluorobenzenesulfonyl chloride typically involves the halogenation of a difluorobenzene derivative followed by sulfonylation. One common method includes the reaction of 2,6-difluorobenzenesulfonyl chloride with bromine under controlled conditions to introduce the bromine atom at the 3-position .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and sulfonylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring can participate in further electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Bromo-2,6-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes and receptors.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluorobenzenesulfonyl chloride involves its role as an electrophilic reagent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The bromine and fluorine atoms on the benzene ring can also participate in further chemical transformations, enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
- 2,6-Difluorobenzenesulfonyl chloride
- 4-Bromo-2-fluorobenzenesulfonyl chloride
Comparison: 3-Bromo-2,6-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and stability. Compared to its analogs, this compound offers distinct advantages in terms of selectivity and efficiency in various synthetic applications .
Properties
IUPAC Name |
3-bromo-2,6-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYITVCPKVNTTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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